molecular formula C11H20N2O5 B8049882 (3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine

(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine

Cat. No.: B8049882
M. Wt: 260.29 g/mol
InChI Key: CMCVTLJCJJWSAL-UHFFFAOYSA-N
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Description

(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine typically involves multiple steps, starting with the protection of the amino group using the Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The oxetane ring can be formed through cyclization reactions, and the glycine moiety can be introduced through peptide coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The oxetane ring can be oxidized to form derivatives.

  • Reduction: : Reduction reactions can be performed on the oxetane ring or the amino group.

  • Substitution: : The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Strong acids like TFA and HCl are used to remove the Boc group.

Major Products Formed

  • Oxidation: : Oxetane derivatives with various functional groups.

  • Reduction: : Reduced forms of the oxetane ring or amino group.

  • Substitution: : Free amine after Boc group removal.

Scientific Research Applications

(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide synthesis.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Studied for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group during coupling reactions, and its removal is achieved through acid-catalyzed cleavage. The oxetane ring can participate in various chemical transformations, contributing to the compound's versatility.

Comparison with Similar Compounds

(3-(((Tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)glycine: can be compared to other compounds with similar functional groups, such as:

  • Boc-protected amino acids: : Similar in the use of the Boc group for protection.

  • Oxetane derivatives: : Similar in the presence of the oxetane ring.

  • Glycine derivatives: : Similar in the glycine moiety.

The uniqueness of this compound lies in the combination of these functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(16)12-5-11(6-17-7-11)13-4-8(14)15/h13H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVTLJCJJWSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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